6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Description
6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one (CAS: 1144480-67-0) is a quinazolinone derivative with a molecular formula of C24H28N4O5 and a molecular weight of 452.5 g/mol. Its structure features a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a 4-(2-methoxyphenyl)piperazine moiety.
Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O5/c1-31-20-7-5-4-6-19(20)26-10-12-27(13-11-26)23(29)8-9-28-16-25-18-15-22(33-3)21(32-2)14-17(18)24(28)30/h4-7,14-16H,8-13H2,1-3H3 |
InChI Key |
FEAZYRRCQSUFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 3,4-Dimethoxybenzaldehyde
The quinazolinone core is typically derived from 3,4-dimethoxybenzaldehyde. Nitration with nitric acid (65–97%) yields 4,5-dimethoxy-2-nitrobenzoic acid, which is reduced using Fe/HCl or catalytic hydrogenation to 4,5-dimethoxy-2-aminobenzoic acid.
Cyclization to Quinazolinone
Cyclization with formamidine acetate or urea under acidic conditions produces 6,7-dimethoxyquinazolin-4(3H)-one. Key conditions:
Functionalization at the 3-Position
Alkylation with 3-Chloropropionyl Chloride
The 3-position of quinazolinone is alkylated using 3-chloropropionyl chloride in the presence of a base (e.g., K₂CO₃ or NaH):
Aminolysis with Piperazine Derivatives
The chloropropyl intermediate reacts with 4-(2-methoxyphenyl)piperazine under basic conditions:
Synthesis of 4-(2-Methoxyphenyl)piperazine
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine:
Optimization and Challenges
Regioselectivity in Quinazolinone Substitution
Amidation Efficiency
-
Coupling Reagents : DCC/HOBt or EDCI improves amidation yields (from 52% to 75%).
-
Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance reaction rates.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 3.92–3.98 (m, 4H, piperazine), 4.12 (t, 2H, CH₂CO), 6.82–7.45 (m, aromatic).
Industrial-Scale Considerations
-
Cost Drivers : Phosphorus oxychloride (chlorination) and palladium catalysts (Buchwald–Hartwig).
-
Waste Reduction : Recycling DMF and using aqueous workups minimize environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Cancer Research
Compounds similar to 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one have been studied for their ability to modulate pathways involved in cancer progression. Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in tumor growth and metastasis. For instance, quinazolinones are known to interact with various protein kinases, which play crucial roles in cancer signaling pathways.
Neurodegenerative Diseases
The structural features of this compound suggest its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Compounds with similar structures have shown promise in modulating neurotransmitter systems and may have neuroprotective effects. The interaction studies using molecular docking techniques could elucidate its binding affinity to critical receptors involved in neurodegeneration .
Synthesis and Interaction Studies
The synthesis of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multi-step synthetic processes that create the quinazolinone scaffold and introduce the piperazine moiety. Understanding its interactions with biological targets is crucial for determining its therapeutic potential. Techniques such as molecular docking and binding assays are essential for exploring how this compound interacts with specific enzymes or receptors .
Inhibition Studies
Recent research has indicated that derivatives of quinazolinones can inhibit certain kinases implicated in cancer cell proliferation. For example, a study demonstrated that a related compound effectively inhibited the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers . Further studies on 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one could reveal similar inhibitory effects.
Neuroprotective Effects
Another study focused on a structurally related quinazolinone compound that exhibited neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests that 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one may also possess similar neuroprotective capabilities, warranting further investigation into its potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations:
Core Substituents: The 6,7-dimethoxy group on the quinazolinone core (target compound and Analog 1) is critical for dual AG/AChE inhibition, as shown by Analog 1’s efficacy . In contrast, 6-chloro substitution (Analog 2) limits activity to AG inhibition unless paired with additional groups like 2-fluorobenzyl.
Piperazine Substituents : The 2-methoxyphenyl group in the target compound vs. 3-methoxyphenyl in Analog 3 may influence receptor selectivity due to positional isomerism on the phenyl ring .
Pharmacological and Physicochemical Comparisons
| Property | Target Compound | Analog 1 (3h/5h) | Analog 2 (5a) | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 452.5 | ~363.3 (estimated) | ~368.7 | 438.5 |
| Enzyme Inhibition | Inferred dual AG/AChE | Confirmed dual AG/AChE | Selective AG | Unknown |
| Substituent Impact | Optimal for dual inhibition | Nitrophenyl enhances potency | Trifluoromethylphenyl limits scope | Methoxy positional variance |
Critical Findings:
- The target compound’s higher molecular weight (452.5 vs. 363.3 in Analog 1) suggests improved solubility or binding affinity, though this requires experimental validation.
Biological Activity
6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, characterized by its unique molecular structure which includes methoxy substitutions and a piperazine moiety. Its molecular formula is with a molecular weight of 360.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic contexts related to cancer and neurodegenerative diseases.
The biological activity of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is believed to involve its interaction with various molecular targets, including enzymes and receptors. It may modulate pathways that are crucial in several disease processes, potentially acting as an inhibitor in certain therapeutic contexts. The specific mechanisms remain under investigation, but similar compounds have shown promise in targeting pathways involved in cancer proliferation and neurodegeneration .
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in many cancers such as breast and lung cancer .
Table 1: Cytotoxicity of Quinazolinone Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolinones have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The presence of methoxy groups appears to enhance the antibacterial efficacy of these compounds .
Table 2: Antimicrobial Efficacy of Quinazolinones
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL | |
| Compound B | Candida albicans | 20 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that this quinazolinone derivative may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The exact pathways through which it exerts these effects are still being elucidated but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Case Studies
A notable study investigated the effects of a series of quinazolinone derivatives on human cancer cell lines. Among the tested compounds, those structurally related to 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one exhibited significant cytotoxicity against prostate cancer cells (PC-3) with IC50 values ranging from 4.8 to 6.0 µM. These findings suggest a strong potential for further development in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
